3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step procedures. One common approach includes the reaction of 4-nitrobenzenesulfonyl chloride with piperazine to form 4-(4-nitrobenzenesulfonyl)piperazine. This intermediate is then reacted with 6-chloropyridazine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use as a pharmacophore in drug design.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity and is used in medicinal chemistry.
Uniqueness
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to its combination of a pyridazine ring with piperazine and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H24N6O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C19H24N6O4S/c26-25(27)16-4-6-17(7-5-16)30(28,29)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-2-1-3-11-22/h4-9H,1-3,10-15H2 |
InChI Key |
LQWJXQGRSGUELU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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